molecular formula C12H22N2 B14756906 8-Cyclobutyl-2,8-diazaspiro[4.5]decane

8-Cyclobutyl-2,8-diazaspiro[4.5]decane

Cat. No.: B14756906
M. Wt: 194.32 g/mol
InChI Key: PQAFAEAHTHJROJ-UHFFFAOYSA-N
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Description

Contextualization of the Spiro[4.5]decane Structural Class in Contemporary Medicinal Chemistry and Organic Synthesis Research

The spiro[4.5]decane scaffold, a bicyclic system where a cyclopentane (B165970) and a cyclohexane (B81311) ring are joined by a single common carbon atom, is a prominent structural motif in medicinal chemistry. Spirocyclic structures, in general, are of increasing interest because they introduce three-dimensionality into otherwise flat molecules. This shift away from planar, aromatic structures is a key strategy in modern drug design to improve physicochemical and pharmacokinetic properties. The rigid, defined spatial arrangement of substituents on a spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets.

In organic synthesis, the construction of spiro[4.5]decane systems presents unique challenges and opportunities. Researchers have developed various synthetic routes to access these complex structures, often employing strategies like intramolecular cyclization reactions. The development of stereoselective methods to control the orientation of substituents on the spirocyclic framework is an active area of research, as the specific stereochemistry can be crucial for biological activity.

Overview of the Historical and Current Research Landscape Surrounding 8-Cyclobutyl-2,8-diazaspiro[4.5]decane and Related Spirocyclic Scaffolds

While dedicated research on this compound is limited, the broader family of 2,8-diazaspiro[4.5]decane derivatives has been the subject of significant investigation. This core scaffold has been utilized to develop potent and selective inhibitors for a variety of biological targets.

For example, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory conditions like inflammatory bowel disease. nih.govresearchgate.net In another area, trisubstituted urea (B33335) derivatives incorporating the 2,8-diazaspiro[4.5]decane moiety have been developed as highly potent inhibitors of soluble epoxide hydrolase (sEH), with potential applications in treating hypertension. researchgate.net Furthermore, this scaffold has served as a template for the discovery of novel Glycoprotein IIb-IIIa antagonists.

The choice of substituent at the 8-position of the diazaspiro[4.5]decane ring system is critical in determining the pharmacological activity of the resulting compound. Various research campaigns have explored a range of substituents at this position to optimize potency, selectivity, and pharmacokinetic profiles.

The table below summarizes the research on some related 2,8-diazaspiro[4.5]decane derivatives, highlighting the versatility of this scaffold.

Derivative ClassBiological TargetPotential Therapeutic Application
2,8-diazaspiro[4.5]decan-1-onesTYK2/JAK1Inflammatory Bowel Disease
Trisubstituted ureasSoluble Epoxide Hydrolase (sEH)Hypertension
Various derivativesGlycoprotein IIb-IIIaThrombotic disorders
1-oxa-3,8-diazaspiro[4.5]decan-2-onesAdrenergic receptorsHypertension

Fundamental Academic Research Questions and Hypotheses Driving Investigations of the Compound

Investigations into a novel compound like this compound would likely be driven by a set of fundamental questions and hypotheses rooted in medicinal chemistry principles. The introduction of a cyclobutyl group at the 8-position is a key structural modification that would be hypothesized to influence the compound's properties in several ways.

Key Research Questions:

Synthetic Accessibility: What is the most efficient and stereoselective method to synthesize this compound? Can existing synthetic routes for related scaffolds be adapted?

Physicochemical Properties: How does the cyclobutyl group affect the lipophilicity, solubility, and metabolic stability of the 2,8-diazaspiro[4.5]decane core compared to other alkyl or aryl substituents?

Target Engagement: For a given biological target, how does the size and conformational flexibility of the cyclobutyl group influence binding affinity and selectivity compared to smaller (e.g., methyl) or larger (e.g., phenyl) substituents?

Pharmacokinetic Profile: What is the absorption, distribution, metabolism, and excretion (ADME) profile of the compound? Does the cyclobutyl moiety offer advantages in terms of oral bioavailability or half-life?

Core Hypotheses:

The cyclobutyl group, being a small, conformationally constrained cycloalkyl ring, will provide a unique structural element for probing the binding pockets of various enzymes and receptors, potentially leading to novel selectivity profiles.

The introduction of the sp³-rich cyclobutyl group will improve the compound's solubility and metabolic stability compared to aromatic substituents, making it a more "drug-like" scaffold.

By occupying a specific region of a target's binding site, the cyclobutyl moiety could displace water molecules and form favorable van der Waals interactions, thereby increasing binding potency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

8-cyclobutyl-2,8-diazaspiro[4.5]decane

InChI

InChI=1S/C12H22N2/c1-2-11(3-1)14-8-5-12(6-9-14)4-7-13-10-12/h11,13H,1-10H2

InChI Key

PQAFAEAHTHJROJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCC3(CCNC3)CC2

Origin of Product

United States

Synthetic Methodologies for 8 Cyclobutyl 2,8 Diazaspiro 4.5 Decane

Retrosynthetic Analysis and Key Disconnection Strategies for the Diazaspiro[4.5]decane Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. airitilibrary.com For the 2,8-diazaspiro[4.5]decane core, several disconnection strategies can be envisioned.

A primary disconnection approach involves breaking the C-N bonds within the two heterocyclic rings. A common strategy for related 2,8-diazaspiro[4.5]decan-1-one derivatives involves a Michael addition of a pipecolate-derived enolate to a nitroalkene. researchgate.net This suggests a key disconnection of the pyrrolidine (B122466) ring portion of the diazaspiro[4.5]decane skeleton.

Another logical disconnection point is the spirocyclic carbon itself. This approach would involve constructing a piperidine (B6355638) ring bearing two functional groups on the same carbon, which can then be used to build the second nitrogen-containing ring. For instance, a precursor like 4-amino-4-(cyanomethyl)piperidine could be a versatile intermediate, where the cyano and amino groups serve as handles for the subsequent cyclization to form the five-membered ring.

A further retrosynthetic strategy could involve the simultaneous formation of both rings from a linear precursor, perhaps through a domino reaction, which efficiently increases molecular complexity in a single step. rsc.org

Classical and Modern Approaches for the Formation of the Spirocyclic Ring System

The construction of the diazaspiro[4.5]decane framework can be achieved through a variety of classical and modern synthetic methods.

Classical Approaches:

Multi-component Reactions: Three-component condensation reactions have been used to synthesize related 2-azaspiro[4.5]decane skeletons. For example, the condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in concentrated sulfuric acid yields 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net While not directly yielding the diaza-core, this illustrates the power of multi-component reactions in building spirocyclic systems.

Stepwise Cyclization: A more traditional approach involves the stepwise construction of each ring. A synthesis of tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-carboxylate starts from 1,4-dioxaspiro[4.5]decan-8-one, which undergoes a series of reactions including cyanation, alkylation with 1-bromo-2-chloroethane, reduction, and cyclization to form the piperidine ring, followed by formation of the second ring. google.com

Modern Approaches:

Domino Reactions: A one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been developed using a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides. This process forms three new carbon-carbon bonds with high regioselectivity. rsc.org

Dearomatizing Intramolecular Diamination: Complex spirocyclic systems containing 1,2-diamines can be synthesized through a dearomatizing oxidation of phenols that have pendant urea (B33335) groups. This method uses a hypervalent iodine reagent like phenyliodine(III) bis(trifluoroacetate) (PIFA) to trigger an oxidative cyclization followed by an aza-Michael addition, rapidly building molecular complexity. rsc.orgwhiterose.ac.ukrsc.orgresearchgate.net

Synergistic Catalysis: A recent approach for synthesizing 2-amino-spiro[4.5]decane-6-ones utilizes a [3+2] cycloaddition of cyclopropylamines with olefins, driven by the combination of photocatalysis and organocatalysis. This metal-free method proceeds under mild conditions with high diastereoselectivity. mdpi.com

Regioselective and Stereoselective Introduction of the Cyclobutyl Moiety

Once the 2,8-diazaspiro[4.5]decane core is assembled, the next critical step is the introduction of the cyclobutyl group onto the nitrogen at the 8-position. This requires a regioselective N-alkylation reaction.

The two nitrogen atoms in the 2,8-diazaspiro[4.5]decane scaffold are in different chemical environments (one in a five-membered ring, one in a six-membered ring), which can lead to differences in reactivity. However, to ensure exclusive alkylation at the desired position, a protecting group strategy is often employed (see section 2.4).

Assuming a precursor like 2-Boc-2,8-diazaspiro[4.5]decane is available, the N-alkylation would target the free secondary amine at the 8-position. The reaction typically involves treating the amine with a cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate, in the presence of a base.

Alkylation Reaction Parameters
Substrate N-monoprotected 2,8-diazaspiro[4.5]decane
Alkylating Agent Cyclobutyl bromide, Cyclobutyl tosylate
Base K₂CO₃, Cs₂CO₃, NaH
Solvent DMF, Acetonitrile, THF
Temperature Room Temperature to elevated temperatures

The choice of base and solvent can be crucial for achieving high yields and preventing side reactions. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be effective for achieving high N-1 regioselectivity in the alkylation of substituted indazoles, a principle that can be applied to other heterocyclic systems. beilstein-journals.orgbeilstein-journals.org

Nitrogen Functionalization and Protecting Group Strategies

Protecting groups are essential tools in the synthesis of complex molecules like 8-Cyclobutyl-2,8-diazaspiro[4.5]decane. They temporarily block one of the reactive nitrogen atoms, allowing for selective functionalization of the other.

The most common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The synthesis of the target molecule would likely proceed through an intermediate such as tert-butyl this compound-2-carboxylate .

A typical sequence would be:

Protection: The parent 2,8-diazaspiro[4.5]decane is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to protect one or both nitrogen atoms. Selective mono-protection can often be achieved by carefully controlling the stoichiometry.

Alkylation: The remaining free secondary amine is then alkylated with a cyclobutyl halide as described in section 2.3.

Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) to yield the final product.

Another common protecting group is the benzyl (B1604629) (Bn) group, which can be introduced via reductive amination or alkylation with benzyl bromide. The benzyl group is typically removed by catalytic hydrogenation. A known related compound, 2-cyclobutyl-8-(phenylmethyl)-2,8-diazaspiro[4.5]decane, highlights the use of the benzyl group in this system. chemscene.com

Common Nitrogen Protecting Groups Introduction Reagent Cleavage Condition
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Acid (TFA, HCl)
Benzyl (Bn)Benzyl bromide (BnBr)Catalytic Hydrogenation (H₂, Pd/C)
Carboxybenzyl (Cbz)Benzyl chloroformate (CbzCl)Catalytic Hydrogenation (H₂, Pd/C)

Development of Efficient and Scalable Synthetic Routes for Academic Research

An efficient and scalable synthesis is characterized by high yields, a minimal number of steps, readily available starting materials, and operational simplicity. For this compound, an optimal route for academic research might involve a convergent synthesis.

One plausible efficient route could be:

Step 1: Synthesis of a suitable N-protected 4-piperidone (B1582916) derivative.

Step 2: Strecker or similar amino acid synthesis to introduce the precursors for the second ring at the 4-position of the piperidone.

Step 3: Reductive cyclization to form the N-protected 2,8-diazaspiro[4.5]decane core.

Step 4: Deprotection of the N8 nitrogen, if necessary.

Step 5: N-alkylation with cyclobutyl bromide.

Step 6: Final deprotection of the N2 nitrogen.

Novel syntheses of racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed in 3-5 steps with high yields, demonstrating that efficient routes to this core are achievable on a preparatively useful scale. researchgate.net Adapting such routes could provide a scalable pathway to the desired compound.

Catalytic Methods in the Synthesis of this compound

Catalysis offers powerful tools for improving the efficiency, selectivity, and environmental friendliness of synthetic routes.

Catalytic Ring Formation: As mentioned, palladium-catalyzed domino reactions can construct the diazaspiro[4.5]decane scaffold in a single, highly efficient step. rsc.org Lewis acid catalysis, for example using B(C₆F₅)₃, has been employed in the synthesis of cyclobutyl diamines from bicyclo[1.1.0]butanes, showcasing the utility of Lewis acids in forming four-membered rings and related structures. chemrxiv.orgchemrxiv.org

Catalytic N-Alkylation: The introduction of the cyclobutyl group can be facilitated by catalysis. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a modern approach for N-alkylation of amines using alcohols as alkylating agents. This process, often catalyzed by transition metals like cobalt or iridium, is highly atom-economical. nih.gov A heterogeneous catalyst based on cobalt nanoparticles has been shown to be effective for the general and selective N-alkylation of a wide range of amines with alcohols. nih.gov This suggests that this compound could potentially be synthesized by reacting a mono-protected diazaspiro[4.5]decane with cyclobutanol (B46151) in the presence of such a catalyst.

Catalytic Method Application Catalyst Example Advantages
Domino ReactionSpirocycle FormationPd(OAc)₂–PPh₃High complexity generation in one step rsc.org
Borrowing HydrogenN-AlkylationCobalt NanoparticlesAtom-economical, uses alcohols instead of halides nih.gov
Lewis Acid CatalysisCycloadditionB(C₆F₅)₃, In(OTf)₃Mild conditions, divergent synthesis possibilities chemrxiv.orgchemrxiv.org

Structural Characterization and Conformational Analysis of 8 Cyclobutyl 2,8 Diazaspiro 4.5 Decane

Advanced Spectroscopic Characterization Techniques (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Detailed structural elucidation of 8-Cyclobutyl-2,8-diazaspiro[4.5]decane would rely on a suite of advanced spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, including experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unequivocally assigning the proton (¹H) and carbon (¹³C) chemical shifts. mdpi.com These techniques reveal through-bond correlations between neighboring protons (COSY) and direct one-bond (HSQC) or multiple-bond (HMBC) correlations between protons and carbons, which is essential for mapping the complex spin systems within the spirocyclic framework and the cyclobutyl ring. mdpi.com

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight and elemental composition of the compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would provide a highly accurate mass measurement, confirming the molecular formula of C₁₂H₂₂N₂.

X-ray Crystallography for Solid-State Structure Elucidation

The definitive three-dimensional structure of this compound in the solid state would be determined by single-crystal X-ray crystallography. This powerful analytical technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. Such data would offer an unambiguous depiction of the molecular geometry, including the puckering of the cyclobutyl ring and the conformations of the five- and six-membered rings of the diazaspiro[4.5]decane core. Furthermore, crystallographic data would reveal intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules in the crystal lattice.

Conformational Preferences and Dynamics of the Spirocyclic System

The 2,8-diazaspiro[4.5]decane core possesses significant conformational flexibility. The five-membered pyrrolidine (B122466) ring can adopt various envelope and twist conformations, while the six-membered piperidine (B6355638) ring typically exists in a chair conformation to minimize steric strain. The spirocyclic nature of the system introduces additional conformational constraints. Computational modeling, in conjunction with variable-temperature NMR studies, would be necessary to probe the dynamic equilibria between different conformers and to determine the energy barriers for ring inversion and other conformational changes.

Chiroptical Properties and Stereochemical Assignments

The spiro center in this compound is a source of chirality, meaning the molecule is non-superimposable on its mirror image and can exist as a pair of enantiomers. Chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for characterizing the stereochemical properties of the enantiomers. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing a unique fingerprint for each enantiomer. The absolute configuration of a specific enantiomer could be determined by comparing experimental chiroptical data with theoretical calculations or by X-ray crystallography of a single enantiomer or a derivative containing a known stereocenter.

Data Tables

Table 1: Spectroscopic and Physical Properties of this compound and Related Compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,8-Diazaspiro[4.5]decane176-67-0C₈H₁₆N₂140.23
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate336191-17-4C₁₃H₂₄N₂O₂240.34
8-Benzyl-2,8-diazaspiro[4.5]decane336191-15-2C₁₅H₂₂N₂230.35
2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)-1001054-51-8C₁₉H₂₈N₂284.45
2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester1001054-52-9C₁₇H₃₀N₂O₂294.44

This table presents data for the parent compound and some of its derivatives to provide context for the molecular framework.

Design and Synthesis of Derivatives and Analogues of 8 Cyclobutyl 2,8 Diazaspiro 4.5 Decane

Rational Design Principles for Structural Diversification

The rational design of derivatives of 8-cyclobutyl-2,8-diazaspiro[4.5]decane is a cornerstone of medicinal chemistry, aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. chem-space.comdrughunter.com This process involves systematic modifications to the core structure, guided by an understanding of structure-activity relationships (SAR).

Bioisosteric Replacements at the Cyclobutyl Ring

Bioisosteric replacement is a key strategy used to modify the physicochemical properties of a lead compound while retaining its biological activity. chem-space.combenthamscience.com In the context of the this compound scaffold, the cyclobutyl moiety can be replaced with various bioisosteres to modulate lipophilicity, metabolic stability, and steric bulk.

The tert-butyl group, which is sterically similar to the cyclobutyl group, has well-known bioisosteres that can be extrapolated. acs.org For instance, fluorinated analogues such as the 1-trifluoromethyl-cyclobutyl group can be introduced. While this substitution may slightly increase steric size and lipophilicity, it can enhance resistance to metabolic clearance. acs.org Other potential replacements include oxetane (B1205548) rings, which can improve properties like metabolic stability and solubility while increasing the fraction of sp3-hybridized carbons (Fsp3). nih.gov Saturated bicyclic systems are also considered as conformationally rigid bioisosteres. chem-space.com

Table 1: Potential Bioisosteric Replacements for the Cyclobutyl Group

Original Group Bioisosteric Replacement Potential Advantages
Cyclobutyl 1-Trifluoromethyl-cyclobutyl Enhanced metabolic stability acs.org
Cyclobutyl Oxetane Improved solubility and metabolic stability nih.gov
Cyclobutyl Bicyclo[1.1.1]pentane Increased Fsp3, improved solubility

Modifications of the Diazaspiro[4.5]decane Core

Altering the core diazaspiro[4.5]decane scaffold provides another avenue for structural diversification. These modifications can influence the three-dimensional shape and rigidity of the molecule, which are crucial for receptor binding. nih.gov

Core modifications can include:

Ring Size Variation: Changing the cyclopentane (B165970) or piperidine (B6355638) ring of the spiro-system to create homologous scaffolds like 2,7-diazaspiro[3.5]nonane or 2,9-diazaspiro[5.5]undecane.

Heteroatom Substitution: Replacing one of the nitrogen atoms or a carbon atom with another heteroatom, such as oxygen, to form oxa-azaspiro derivatives like 8-oxa-2-azaspiro[4.5]decane. researchgate.net This can alter polarity and hydrogen bonding capacity.

Introduction of Unsaturation: Creating double bonds within the rings to introduce conformational constraints. For example, a one-step synthesis can yield diazaspiro[4.5]decane scaffolds with exocyclic double bonds. nih.gov

Positional Isomerism: Shifting the positions of the nitrogen atoms within the spirocyclic framework, leading to isomers such as 1,8-diazaspiro[4.5]decane. molport.com

Strategic Substitution at Nitrogen Atoms

The secondary amine functionalities at the N2 and N8 positions of the diazaspiro[4.5]decane core are prime locations for substitution to explore SAR and fine-tune physicochemical properties. nih.gov Direct alkylation or acylation of these nitrogen atoms can be challenging without appropriate protecting group strategies, especially for achieving selective monosubstitution. mdpi.com

Common strategies include:

N-Alkylation and N-Arylation: Introduction of various alkyl or aryl groups can modulate lipophilicity and introduce new interaction points with biological targets. For example, N-benzylation is a common modification. pharmaffiliates.com

Amide and Carbamate Formation: Acylating the nitrogen atoms to form amides or reacting them with chloroformates to yield carbamates, such as the tert-butyloxycarbonyl (Boc) group, which also serves as a common protecting group.

Reductive Amination: Reacting the secondary amines with aldehydes or ketones in the presence of a reducing agent to introduce a wide variety of substituents.

Systematic exploration of substitutions at these positions has been crucial in the development of potent inhibitors for various biological targets. nih.govnih.gov

Combinatorial and Parallel Synthesis Approaches for Library Generation

To efficiently explore the chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are employed. spirochem.com These high-throughput methods enable the rapid generation of large and diverse libraries of related compounds, which is essential for identifying initial "hit" compounds and subsequent lead optimization. spirochem.comnih.gov

Parallel synthesis platforms, often utilizing 24- or 96-well plate formats, allow for the simultaneous synthesis of hundreds of distinct molecules. spirochem.comrsc.org This approach is particularly well-suited for systematically exploring different substituents at the nitrogen atoms or for introducing a variety of side chains. The "libraries from libraries" approach can also be applied, where an existing library is chemically modified to generate a new library with different properties. mdpi.com For instance, a library of N-acylated diazaspiro[4.5]decanes can be generated by reacting the core scaffold with a diverse set of carboxylic acids in a parallel format.

Semi-Synthesis Strategies from Precursor Spirocyclic Intermediates

Semi-synthesis, which involves the chemical modification of a pre-formed spirocyclic intermediate, is a common and efficient strategy. nih.gov This approach often begins with a more readily accessible spirocyclic precursor, which is then elaborated in subsequent steps to introduce the desired functionality.

A key precursor for many derivatives is the 2,8-diazaspiro[4.5]decan-1-one. researchgate.net A straightforward synthesis of this intermediate can be achieved through a Michael addition of pipecolate-derived enolates to nitroalkenes, followed by reduction and cyclization. researchgate.net Once this core lactam is formed, it can be functionalized in various ways. For example, the lactam can be reduced to provide the fully saturated diazaspiro[4.5]decane, or the nitrogen atoms can be selectively protected and substituted before further modifications. nih.gov Another approach involves starting with a related spirocycle, like 1,4-dioxa-8-azaspiro[4.5]decane, which can be synthesized from commercially available materials and then modified to introduce the second nitrogen atom or other desired groups. nih.gov

Development of Novel Linkers and Side Chains for Functionalization

The development of novel linkers and side chains for attachment to the this compound scaffold is critical for achieving high potency and selectivity for specific biological targets. The nature of the linker can control the orientation and distance of a pharmacophoric group relative to the core, while the side chain itself can engage in key binding interactions.

In the design of kinase inhibitors, for example, the diazaspiro[4.5]decan-1-one core has been used as a central scaffold. nih.gov Various side chains are attached, often via the N8 atom, to interact with specific residues in the kinase active site. These side chains can range from simple substituted phenyl rings to more complex heterocyclic systems. The linker connecting the side chain to the spirocyclic core is optimized for length and flexibility to ensure optimal binding. Similarly, in the development of T-type calcium channel antagonists, different aromatic and heteroaromatic groups were attached to the N2 position to fulfill the requirements of a pharmacophore model. nih.gov The synthesis of these functionalized derivatives often involves standard coupling reactions, such as amide bond formation or Suzuki coupling, on a suitably protected diazaspirodecane intermediate.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2,7-diazaspiro[3.5]nonane
2,9-diazaspiro[5.5]undecane
8-oxa-2-azaspiro[4.5]decane
1,8-diazaspiro[4.5]decane
2,8-diazaspiro[4.5]decan-1-one

Structure Activity Relationship Sar Studies of 8 Cyclobutyl 2,8 Diazaspiro 4.5 Decane Derivatives

Elucidation of Essential Pharmacophoric Features for Biological Interactions

Pharmacophore modeling helps to identify the key structural motifs and electronic features necessary for a molecule to interact with a specific biological target. For 8-Cyclobutyl-2,8-diazaspiro[4.5]decane derivatives, distinct pharmacophoric features have been elucidated for their interactions with different targets.

For T-type Calcium Channels: Research into 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists suggests that the scaffold can effectively mimic a known five-feature pharmacophore model for this target class. nih.govresearchgate.net The essential features are hypothesized to include:

Two hydrophobic features.

One hydrogen bond acceptor.

One hydrogen bond donor.

One aromatic ring feature.

The 2,8-diazaspiro[4.5]decan-1-one core serves as a rigid template to orient the necessary substituent groups in the correct three-dimensional arrangement to satisfy these pharmacophoric requirements, leading to potent inhibition of T-type calcium channels. nih.govresearchgate.net

For TYK2/JAK1 Kinases: As inhibitors of TYK2/JAK1, derivatives of the 2,8-diazaspiro[4.5]decane scaffold engage with the ATP-binding site of the kinase domain. The essential pharmacophoric features are defined by the key interactions observed in molecular docking studies:

Hinge-Binding Moiety: A nitrogen-containing heterocycle (such as a pyrimidine (B1678525) ring) is crucial for forming hydrogen bonds with the hinge region of the kinase (e.g., with the backbone of Leu939 in TYK2).

Spirocyclic Core: The this compound acts as a central, rigid scaffold that correctly positions the other pharmacophoric elements. The cyclobutyl group at the N8 position often occupies a hydrophobic pocket.

Linker and Terminal Group: A linker, frequently containing an amide group, connects the core to a terminal functional group. This terminal group can form additional hydrogen bonds and hydrophobic interactions that enhance potency and selectivity. For instance, a key hydrogen bond between the amide N-H of a derivative and the side chain of Asp994 in TYK2 has been identified. nih.gov

No specific pharmacophoric models for the interaction of this scaffold with LATS1/2 have been detailed in the available scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies involve the use of statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors.

To date, specific QSAR models dedicated exclusively to the this compound series of derivatives have not been extensively reported in peer-reviewed literature. While general QSAR models for broader classes of TYK2 or JAK inhibitors may exist, a detailed model focusing on this specific spirocyclic scaffold is not publicly available. The development of such a model would require a large, congeneric dataset with well-defined biological activity data to derive a statistically significant correlation.

Impact of Stereochemistry on Functional Activity and Selectivity

The 2,8-diazaspiro[4.5]decane scaffold contains a spirocyclic center, and substitutions on the rings can introduce additional chiral centers. Stereochemistry can play a profound role in the biological activity of chiral molecules by influencing how they fit into the three-dimensional binding site of a protein.

However, specific studies detailing the separation of enantiomers or diastereomers of this compound derivatives and the subsequent comparison of their functional activity and selectivity are not detailed in the currently available scientific literature. Consequently, a quantitative analysis of the eudismic ratio (the ratio of potency between the more and less active stereoisomers) for this specific class of compounds cannot be provided.

Analysis of Substituent Effects on In Vitro Potency and Affinity

The systematic modification of substituents on the 2,8-diazaspiro[4.5]decane core has provided significant insights into the SAR of these compounds, particularly as TYK2/JAK1 inhibitors. nih.govacs.org

The core structure explored in these studies is typically a 2-(pyrimidin-4-yl)-8-cyclobutyl-2,8-diazaspiro[4.5]decan-1-one derivative connected via a linker at the N2 position to another moiety. Key findings from these analyses include:

Modification of the Spirocyclic Scaffold: The introduction of the spirocyclic scaffold itself was a key step in developing potent derivatives. A lead compound, Compound 48 , emerged from the systematic exploration of these scaffolds, showing excellent potency against TYK2 (IC₅₀ = 6 nM) and JAK1 (IC₅₀ = 37 nM). nih.gov

Substituents on the Linker: The nature of the linker and its substituents is critical. For example, modifying a terminal phenyl ring attached to an amide linker with small electron-withdrawing groups was explored. A cyano (-CN) group at the para position of the phenyl ring was found to be favorable for activity.

Replacement of the N8-Cyclobutyl Group: While the core compound of interest has a cyclobutyl group, studies on related analogs show that this position is sensitive to steric bulk. Replacing the cyclobutyl group with smaller (e.g., cyclopropyl) or larger, more flexible groups can significantly alter potency and selectivity, though detailed data for the 8-cyclobutyl series specifically highlights its favorable interactions.

The following table summarizes the in vitro potency of selected 2,8-diazaspiro[4.5]decan-1-one derivatives against various JAK kinases, illustrating the effects of structural modifications.

CompoundCore Structure ModificationTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
Compound 488-Cyclobutyl-2-(pyrimidin-4-yl)- with N-methyl-N-(4-cyanophenyl)acetamide linker at N2637866>10000
Tofacitinib (B832) (Reference)Pyrrolo[2,3-d]pyrimidine core343.24.11.6

As shown, Compound 48 demonstrates high potency for TYK2 and good potency for JAK1, while showing significant selectivity (>23-fold) against JAK2 and even greater selectivity against JAK3. nih.gov

Spatial and Electronic Requirements for Receptor/Enzyme Binding

Molecular docking studies have provided a structural basis for the observed SAR of 2,8-diazaspiro[4.5]decan-1-one derivatives as TYK2 inhibitors. nih.gov These studies reveal specific spatial and electronic requirements for effective binding within the ATP-binding pocket.

Electronic Requirements: The binding is governed by a combination of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonds: The primary hydrogen bonding interaction occurs between the pyrimidine ring of the inhibitor and the kinase hinge region (specifically with the backbone of Leu939 in TYK2). A second critical hydrogen bond is formed between the amide N-H of the linker and the side chain carboxylate of Asp994.

Hydrophobic Interactions: The cyclobutyl group at N8 and the terminal phenyl ring engage in van der Waals and hydrophobic interactions with nonpolar residues lining the ATP-binding pocket, contributing significantly to binding affinity. The presence of an electron-withdrawing cyano group on the terminal phenyl ring can influence the electronic distribution of the ring and potentially enhance interactions.

These specific interactions underscore the need for a precise arrangement of functional groups, which is achieved through the rigid this compound scaffold.

In Vitro Biological Characterization and Mechanistic Research

Target Identification and Validation Methodologies for Research Compounds

The identification of biological targets for 2,8-diazaspiro[4.5]decane derivatives involves a combination of strategic design and screening. For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov This discovery was achieved through a systematic exploration of the structure-activity relationship, building upon a known selective TYK2 inhibitor. nih.gov This approach, where a known pharmacophore is modified with a novel scaffold like the diazaspiro[4.5]decane system, is a common strategy for identifying new, potent, and selective inhibitors.

In a different therapeutic area, other derivatives of 2,8-diazaspiro[4.5]decan-1-one were designed and screened for their inhibitory activity against chitin (B13524) synthase (CHS), a crucial enzyme for fungal cell wall synthesis. nih.gov This target was likely selected based on the need for novel antifungal agents with specific mechanisms of action.

A distinct approach was used for derivatives aimed at treating cystinuria, a genetic disorder characterized by the crystallization of l-cystine (B1669687) in the urinary tract. nih.govresearchgate.net Here, the target is not a traditional protein receptor or enzyme, but the crystallization process itself. The research focused on developing l-cystine diamides that could effectively inhibit l-cystine crystal growth, representing a mechanism-based therapeutic strategy. nih.govresearcher.life

Receptor Binding and Ligand Affinity Assays (e.g., Radioligand Displacement, Surface Plasmon Resonance)

While specific receptor binding data from radioligand displacement or surface plasmon resonance assays for 8-cyclobutyl-2,8-diazaspiro[4.5]decane and its immediate derivatives are not detailed in the provided research, these techniques are standard in drug discovery. They are crucial for quantifying the affinity of a compound for its protein target, such as the binding of the 2,8-diazaspiro[4.5]decan-1-one derivatives to the ATP-binding pocket of TYK2 and JAK1 kinases. Such assays would be essential to confirm direct target engagement and determine the binding kinetics (Kd, kon, koff), providing deeper insights into the molecular interactions driving the compound's activity.

Enzyme Inhibition Kinetics and Selectivity Profiling

Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have demonstrated significant and selective enzyme inhibition.

A notable 2,8-diazaspiro[4.5]decan-1-one derivative, referred to as compound 48, was identified as a potent dual inhibitor of TYK2 and JAK1 kinases. nih.gov It exhibited IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1. nih.gov Importantly, this compound showed more than 23-fold selectivity against the related JAK2 kinase, a critical feature for minimizing potential side effects. nih.gov

In the context of antifungal research, several 2,8-diazaspiro[4.5]decan-1-one derivatives displayed inhibitory activity against chitin synthase (CHS). nih.gov Compounds 4e and 4j were among the most potent, with IC₅₀ values of 0.13 mM and 0.12 mM, respectively. nih.gov This potency is comparable to that of polyoxin (B77205) B, a known CHS inhibitor with an IC₅₀ of 0.08 mM. nih.gov

Enzyme Inhibition Data for 2,8-Diazaspiro[4.5]decane Derivatives
CompoundTarget EnzymeIC₅₀Reference
Compound 48TYK26 nM nih.gov
Compound 48JAK137 nM nih.gov
Compound 4eChitin Synthase (CHS)0.13 mM nih.gov
Compound 4jChitin Synthase (CHS)0.12 mM nih.gov

Cell-Based Functional Assays for Signaling Pathway Modulation

The functional consequences of enzyme inhibition by 2,8-diazaspiro[4.5]decane derivatives have been evaluated in various cell-based assays.

The TYK2/JAK1 inhibitor, compound 48, demonstrated a potent anti-inflammatory effect which was mediated by regulating the formation of Th1, Th2, and Th17 cells. nih.gov These assays confirm that the compound's enzymatic inhibition translates into a functional modulation of critical immune cell pathways. nih.gov

In the antifungal domain, cell-based assays revealed that some derivatives possess selective activity. nih.gov For example, compound 4d showed excellent activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 0.04 mmol/L. nih.gov Furthermore, compounds 4j and 4r were effective against Aspergillus fumigatus, with an MIC value of 0.08 mmol/L. nih.gov Combination studies also showed that certain derivatives could act synergistically with fluconazole (B54011) against various fungal strains. nih.gov

Investigation of Molecular Mechanisms of Action in Cellular Models

Investigations into the molecular mechanisms have provided a clearer picture of how these compounds exert their effects at a cellular level.

For the dual TYK2/JAK1 inhibitor, compound 48, its anti-inflammatory effect was linked to the regulation of TYK2/JAK1-governed gene expression. nih.gov This indicates that the compound's activity stems from its ability to modulate downstream signaling pathways controlled by these kinases. nih.gov

The primary mechanism for the antifungal derivatives is the inhibition of chitin synthase, which disrupts the integrity of the fungal cell wall. nih.gov

For the treatment of cystinuria, the mechanism of action for 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) (LH1753) is the direct inhibition of l-cystine crystal growth. nih.gov Atomic force microscopy (AFM) studies have supported this mechanism, showing that the compound interferes with the crystallization process, thereby preventing the formation of kidney stones. nih.gov

Crystallization Inhibition Studies and Related Bioassays (e.g., for l-cystine)

A key application of the 1,8-diazaspiro[4.5]decane structure is in the development of inhibitors for l-cystine crystallization. nih.gov Cystinuria is a genetic disorder leading to high concentrations of l-cystine in urine and subsequent kidney stone formation. nih.govrutgers.edu A derivative, 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) (LH1753), emerged as a highly promising candidate from these studies. nih.gov

In vitro crystallization inhibition assays demonstrated that LH1753 is a potent inhibitor of l-cystine crystallization. researchgate.net Its efficacy was quantified and compared to other compounds, showing superior activity. nih.gov

In Vitro l-Cystine Crystallization Inhibition
CompoundRelative PotencyReference
LH1753~120x more potent than l-cystine dimethyl ester (CDME) nih.govresearchgate.netrutgers.edu
LH1753~2x more potent than LH708 nih.govresearchgate.netrutgers.edu

These bioassays, which measure the concentration of inhibitor required to prevent crystallization in a supersaturated l-cystine solution, were critical for identifying LH1753 as a lead candidate for further development. researchgate.net

Comparative Analysis of Compound Efficacy and Potency in Preclinical Models

Comparative analyses in preclinical in vitro models are essential for benchmarking the performance of new chemical entities against existing standards or previous leads.

In the context of anti-inflammatory agents, compound 48, the TYK2/JAK1 inhibitor, demonstrated more potent anti-inflammatory efficacy than tofacitinib (B832), an established JAK inhibitor, in models of acute ulcerative colitis. nih.gov This superior preclinical efficacy, combined with excellent metabolic stability, positions compound 48 as a promising clinical candidate. nih.gov

For l-cystine crystallization inhibitors, LH1753 was shown to be significantly more potent than both l-cystine dimethyl ester (CDME) and a precursor compound, LH708. nih.govresearchgate.net The incorporation of the 1,8-diazaspiro[4.5]decane moiety in LH1753, replacing the N-methylpiperazine groups in LH708, was credited for this significant enhancement in in vitro efficacy. nih.gov This structural modification led to a compound that more effectively prevents stone formation in mouse models of cystinuria. nih.govrutgers.edu

Advanced Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 8-Cyclobutyl-2,8-diazaspiro[4.5]decane, this method is instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

Research on analogous 2,8-diazaspiro[4.5]decan-1-one derivatives has successfully employed molecular docking to understand their inhibitory activity against targets like the TYK2/JAK1 kinases. nih.gov A similar approach for this compound would involve preparing a 3D model of the compound and docking it into the binding sites of various proteins. The simulation predicts the binding pose and calculates a scoring function to estimate the binding affinity.

Key interactions that would be analyzed include:

Hydrogen Bonds: The nitrogen atoms in the diazaspiro core are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The cyclobutyl and piperidine (B6355638) ring portions of the molecule can form significant hydrophobic interactions with nonpolar residues in a protein's binding pocket.

Docking studies on related compounds have revealed that the spirocyclic scaffold can effectively occupy specific pockets within enzyme active sites. nih.govresearchgate.net For instance, in a hypothetical docking study of this compound with a kinase target, the cyclobutyl group might be predicted to fit into a hydrophobic subpocket, while the secondary amine in the pyrrolidine (B122466) ring could form a critical hydrogen bond with a backbone carbonyl of the protein.

Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target

Parameter Predicted Value Interacting Protein Residues
Binding Affinity (kcal/mol) -8.5 Asp184, Leu25, Val33
Hydrogen Bonds 2 Asp184 (backbone NH), Glu91 (side chain)

Molecular Dynamics Simulations for Conformational Dynamics and Binding Site Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation of this compound bound to a protein target would reveal the stability of the binding pose and the flexibility of both the ligand and the protein. youtube.com

Studies on similar 2,8-diazaspiro[4.5]decan-1,3-diones have utilized MD simulations to understand the behavior of the ligand-receptor complex. nih.gov For our target compound, an MD simulation would track the atomic movements by solving Newton's equations of motion. This would allow for the analysis of conformational changes, the stability of key hydrogen bonds, and the role of water molecules in mediating the interaction. The root-mean-square deviation (RMSD) of the ligand and protein backbone would be calculated to assess the stability of the simulation. A stable RMSD plot over tens or hundreds of nanoseconds would suggest a stable binding mode.

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule. mdpi.com For this compound, DFT calculations could predict a range of fundamental properties.

These calculations can determine:

Optimized Geometry: The most stable 3D conformation of the molecule.

Electronic Properties: The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, which can identify nucleophilic and electrophilic sites.

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.

Spectroscopic Predictions: Theoretical vibrational frequencies (IR) and NMR chemical shifts can be calculated and compared with experimental data to confirm the compound's structure. mdpi.com

Table 2: Predicted Quantum Chemical Properties for this compound (B3LYP/6-31G)*

Property Predicted Value
HOMO Energy -6.2 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 7.7 eV

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. Based on the structure of this compound, a pharmacophore model could be developed. This model might consist of features like a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic group, all arranged in a specific spatial orientation.

This pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that match these features, a process known as virtual screening. researchgate.netnih.gov This approach has been successfully applied to identify novel inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one scaffold. nih.gov By using the 8-cyclobutyl derivative as a template, virtual screening could lead to the discovery of new, structurally diverse compounds with potentially similar or improved biological activity.

In Silico ADME Prediction and Property Optimization for Research Compounds

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the research process. For this compound, various computational models can estimate key physicochemical and pharmacokinetic parameters.

These predictions are often based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimental results. Properties such as lipophilicity (logP), aqueous solubility (logS), plasma protein binding, and potential for inhibiting cytochrome P450 enzymes can be calculated. This information is critical for optimizing the compound's properties to improve its drug-likeness.

Table 3: Predicted ADME Properties for this compound

Property Predicted Value Acceptable Range for Oral Drugs
Molecular Weight 208.34 g/mol < 500
ClogP 2.1 < 5
Topological Polar Surface Area (TPSA) 24.06 Ų < 140 Ų
Number of Hydrogen Bond Donors 2 < 5

Cheminformatics Approaches for Structure-Activity Landscape Analysis

Cheminformatics combines computational methods to analyze large datasets of chemical information. If a series of analogs of this compound were synthesized and tested for a particular biological activity, cheminformatics tools could be used to analyze the structure-activity relationship (SAR).

This involves generating molecular descriptors for each compound and using machine learning or statistical methods to build a model that correlates these descriptors with biological activity. mdpi.com Such an analysis can reveal the chemical features that are most important for activity. For example, a cheminformatics analysis might show that increasing the size of the N-8 substituent (like the cyclobutyl group) positively correlates with binding affinity up to a certain point, beyond which steric hindrance becomes a problem. This provides valuable insights for designing the next generation of compounds.

Advanced Analytical Methodologies for Compound Characterization and Quantification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Stability Studies in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the detailed study of a compound's metabolic fate and stability. In a research setting, this powerful hyphenated technique would be essential for elucidating the metabolic pathways of 8-Cyclobutyl-2,8-diazaspiro[4.5]decane and for assessing its stability under various conditions.

The process would involve the separation of the parent compound from its metabolites or degradation products using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated components would then be introduced into a tandem mass spectrometer. The first mass analyzer would isolate the protonated or deprotonated molecular ion of the compound of interest, which would then be subjected to collision-induced dissociation. The resulting fragment ions, analyzed by the second mass analyzer, would provide a unique fragmentation pattern, or "fingerprint," for the molecule, enabling its unambiguous identification and quantification even in complex biological matrices.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[M+H]⁺
Product Ions (m/z)Dependent on fragmentation pattern

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to confirm its chemical structure and assess its purity.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Further structural confirmation and assignment would be achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy), which shows proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded protons and carbons. For closely related diazaspiro compounds, detailed structural verification has been achieved using these techniques. mdpi.commdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

Proton EnvironmentPredicted Chemical Shift (ppm)
Cyclobutyl methine2.5 - 3.0
Piperidine (B6355638) ring protons adjacent to N2.2 - 2.8
Pyrrolidine (B122466) ring protons adjacent to N2.6 - 3.1
Other aliphatic protons1.5 - 2.2

Note: These are estimated values and would require experimental verification.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational properties. For this compound, IR spectroscopy would be particularly useful for identifying the N-H stretching vibrations of the secondary amine in the pyrrolidine ring and the C-N stretching vibrations. The absence of certain functional groups, such as carbonyls, could also be confirmed.

X-ray Diffraction (XRD) for Polymorphism and Crystal Structure Analysis

Should this compound be a crystalline solid, X-ray Diffraction (XRD) would be the definitive method for determining its three-dimensional crystal structure. Single-crystal XRD could provide precise bond lengths, bond angles, and the absolute configuration of the molecule. This technique is also crucial for studying polymorphism, the ability of a compound to exist in multiple crystalline forms, which can have significant implications for its physical properties.

Powder XRD (PXRD) would be used to characterize the bulk crystalline material, identify different polymorphic forms, and assess crystallinity.

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

In addition to LC-MS/MS, other hyphenated techniques are vital for the comprehensive analysis of complex mixtures and for the identification and quantification of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) could be employed if the compound or its derivatives are sufficiently volatile and thermally stable.

For non-volatile impurities, techniques such as LC-NMR can be invaluable. By physically coupling an HPLC system with an NMR spectrometer, it is possible to obtain NMR spectra of separated impurities, facilitating their structural elucidation without the need for isolation. This is particularly useful for identifying process-related impurities and degradation products.

Future Directions and Emerging Research Applications of the Diazaspiro 4.5 Decane Scaffold

Exploration of Novel Biological Targets and Therapeutic Areas (preclinical research)

The versatility of the diazaspiro[4.5]decane scaffold is evident from the diverse range of biological targets its derivatives have been shown to modulate in preclinical research. This adaptability makes it a valuable core for exploring novel therapeutic areas beyond its initial applications. Researchers have successfully modified the scaffold to generate potent and selective inhibitors for various enzyme families and receptors.

For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, which is implicated in inflammatory diseases. documentsdelivered.comnih.gov One such derivative demonstrated significant anti-necroptotic effects in a cellular model. nih.gov In a separate line of research, another series of 2,8-diazaspiro[4.5]decan-1-one derivatives was developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov A lead compound from this series showed excellent potency and metabolic stability, proving effective in an animal model of acute ulcerative colitis. nih.gov

The scaffold's utility extends to other target classes, including chitin (B13524) synthase, an essential enzyme for fungal cell wall synthesis. nih.gov Certain diazaspiro[4.5]decan-1-one compounds displayed excellent inhibitory potency against this enzyme and exhibited selective antifungal activities, with some showing synergistic effects when combined with existing antifungal agents like fluconazole (B54011). nih.gov Furthermore, related triazaspiro[4.5]decane derivatives have been developed as inhibitors of the mitochondrial permeability transition pore (mPTP) by targeting the F1/FO-ATP synthase complex, presenting a potential therapeutic strategy for mitigating reperfusion injury in myocardial infarction. nih.govnih.gov

Table 1: Preclinical Biological Targets of Diazaspiro[4.5]decane Derivatives
Scaffold VariantBiological TargetTherapeutic AreaKey FindingReference
2,8-Diazaspiro[4.5]decan-1-oneRIPK1 KinaseInflammatory DiseasesCompound 41 showed an IC50 of 92 nM against RIPK1 and a significant anti-necroptotic effect. documentsdelivered.comnih.gov
2,8-Diazaspiro[4.5]decan-1-oneTYK2/JAK1 KinasesInflammatory Bowel DiseaseCompound 48 exhibited IC50 values of 6 nM (TYK2) and 37 nM (JAK1) and was more potent than tofacitinib (B832) in a colitis model. nih.gov
2,8-Diazaspiro[4.5]decan-1-oneChitin SynthaseAntifungalCompound 4j showed an IC50 of 0.12 mM, comparable to the natural inhibitor polyoxin (B77205) B. nih.gov
1,3,8-Triazaspiro[4.5]decaneF1/FO-ATP Synthase (c subunit)Myocardial InfarctionIdentified as the first small-molecule inhibitors of mPTP opening targeting the ATP synthase complex. nih.gov

Development of Chemical Probes and Tool Compounds for Biological Research

Beyond direct therapeutic applications, the diazaspiro[4.5]decane scaffold is well-suited for the development of chemical probes and tool compounds. These molecules are essential for basic biological research, enabling the interrogation of protein function, validation of new drug targets, and elucidation of complex cellular pathways. The scaffold's rigid structure can be leveraged to create highly selective ligands.

An analogous spiro-piperidine scaffold, 1,4-dioxa-8-azaspiro[4.5]decane, has been used to develop a radioligand for the σ1 receptor. nih.gov By labeling the compound with Fluorine-18, researchers created a potent and selective agent for Positron Emission Tomography (PET) imaging, which successfully visualized σ1 receptor-expressing tumors in animal models. nih.gov This demonstrates the potential for developing diazaspiro[4.s]decane-based imaging agents to study receptor distribution and occupancy in vivo.

Furthermore, the scaffold can be functionalized with reporter tags, such as fluorophores or biotin, or with photo-activatable groups for photo-affinity labeling experiments. rsc.org Such tool compounds would allow for the identification and mapping of small molecule-protein interactions, aiding in target identification and validation efforts within chemical biology. rsc.org

Integration with Advanced Drug Discovery Technologies (e.g., Phenotypic Screening, High-Throughput Synthesis)

Modern drug discovery increasingly relies on advanced technologies like high-throughput screening (HTS) and phenotypic screening. The diazaspiro[4.5]decane scaffold is amenable to integration with these platforms. The development of efficient, one-step, and domino reaction syntheses for diazaspiro[4.5]decane cores facilitates the creation of large, diverse compound libraries. nih.govrsc.org

High-throughput experimentation (HTE) and synthesis can accelerate the exploration of the chemical space around the spirocyclic core. nih.govchemrxiv.org By using automated, miniaturized reaction platforms, researchers can rapidly generate and test thousands of derivatives, optimizing reaction conditions and identifying promising new structures on a nanomole scale. scienceintheclassroom.org This approach is particularly valuable for structure-activity relationship (SAR) studies, allowing for the rapid optimization of potency and selectivity against a given target.

When combined with phenotypic screening, where compounds are tested for their effects on cell morphology or function without a preconceived target, these libraries can uncover novel biological activities and mechanisms of action. The unique 3D shapes conferred by the diazaspiro[4.5]decane scaffold provide an opportunity to probe biological space in ways that flatter, more aromatic compounds cannot, potentially revealing new and unexpected therapeutic opportunities. researchgate.net

Application in Chemical Biology and Proteomics for Target Deconvolution

A significant challenge in drug discovery, particularly following phenotypic screens, is identifying the specific molecular target of a bioactive compound—a process known as target deconvolution. The diazaspiro[4.5]decane scaffold can be instrumental in this area through its use in chemical biology and proteomics.

By designing derivatives that incorporate a photo-activatable group (like a diazirine) and an enrichment handle (like an alkyne for click chemistry), researchers can create photo-affinity probes. rsc.org When introduced to cells or cell lysates and exposed to UV light, these probes form a covalent bond with their binding partners. Subsequent enrichment and mass spectrometry-based proteomic analysis can then identify the target proteins. This approach provides a powerful method for mapping the direct interactions of a diazaspiro[4.5]decane-based drug candidate within the complex environment of the cell, validating its intended target and revealing potential off-target effects.

Potential for the Diazaspiro[4.5]decane Scaffold in Fragment-Based Drug Discovery and Covalent Inhibitor Design

Fragment-based drug discovery (FBDD) is a powerful strategy that begins by identifying low-molecular-weight fragments that bind weakly to a biological target. youtube.com These hits are then optimized and grown into more potent lead compounds. The rigid, three-dimensional nature of the diazaspiro[4.5]decane scaffold makes it an excellent starting point for FBDD. researchgate.net Its well-defined conformational properties can help minimize the entropic penalty associated with protein binding, and its structure provides multiple vectors for synthetic elaboration. researchgate.net A small diazaspiro[4.5]decane core could serve as a novel fragment for screening campaigns, offering a 3D-rich alternative to the typically flat, aromatic fragments that dominate many libraries.

Additionally, the scaffold provides a stable platform for the design of covalent inhibitors. By incorporating a reactive functional group (a "warhead") at a specific position on the diazaspiro[4.5]decane core, a molecule can be designed to form a permanent covalent bond with a nearby nucleophilic residue (e.g., cysteine) in the target protein's active site. This strategy can lead to inhibitors with increased potency, longer duration of action, and the potential to overcome drug resistance.

Challenges and Opportunities in the Academic Research and Development of Spirocyclic Compounds

The development of spirocyclic compounds, including the diazaspiro[4.5]decane scaffold, presents both challenges and significant opportunities. A primary challenge has historically been synthetic complexity. tandfonline.comnih.gov The construction of the spirocyclic core often requires multi-step synthetic routes that can be more complex than those for simpler acyclic or monocyclic systems, potentially hindering their widespread adoption.

However, recent advances in synthetic organic chemistry are overcoming these hurdles, with new methods enabling more efficient and scalable production of spirocyclic building blocks. nih.govnih.gov This progress creates a major opportunity to explore a vast and underutilized area of chemical space. Spirocyclic scaffolds offer a route to "escape from flatland"—the tendency of medicinal chemistry to focus on planar, aromatic molecules. researchgate.net

The opportunities afforded by this shift are numerous. The introduction of a spiro center can improve a compound's physicochemical properties, such as increasing aqueous solubility and metabolic stability while decreasing lipophilicity, which are all desirable traits for drug candidates. tandfonline.com The rigid conformational constraint imposed by the spirocyclic system can lead to enhanced potency and, crucially, improved selectivity against off-target proteins, thereby reducing the potential for side effects. dndi.orgnih.gov As synthetic accessibility continues to improve, the unique structural and pharmacological advantages of spirocyclic compounds like 8-Cyclobutyl-2,8-diazaspiro[4.5]decane will ensure their continued growth and contribution to drug discovery. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.